molecular formula C21H22N4O2S B2640099 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 869345-20-0

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2640099
CAS No.: 869345-20-0
M. Wt: 394.49
InChI Key: JBAJLDQKPUMRCY-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a central imidazole ring substituted with a 2,5-dimethylphenyl group at the 1-position and a sulfanyl-linked acetamide moiety attached to a 4-acetamidophenyl group. Its structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-4-5-15(2)19(12-14)25-11-10-22-21(25)28-13-20(27)24-18-8-6-17(7-9-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAJLDQKPUMRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and finally the acetamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The sulfanyl group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The compound’s 2,5-dimethylphenyl and 4-acetamidophenyl groups distinguish it from analogs. Key comparisons include:

a. N-[4-(1-Methyl-4,5-Diphenyl-1H-Imidazole-2-yl)Phenyl]Acetamide Derivatives
  • Structure : Features a 1-methyl-4,5-diphenylimidazole core linked to a 4-acetamidophenyl group.
  • Activity : Exhibits anticancer activity against human cancer cell lines, with IC₅₀ values ranging from 12–45 µM .
b. N-(3,5-Dimethylphenyl)-2-{[1-({[(4-Fluorophenyl)Methyl]Carbamoyl}Methyl)-5-(Hydroxymethyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide
  • Structure : Contains a fluorobenzyl group and hydroxymethyl-substituted imidazole.
  • Synthesis : Likely involves carbodiimide-mediated coupling, similar to methods described for dichlorophenylacetamide derivatives .
c. N-(4-((2-Phenyl-4,5-Dihydro-1H-Imidazol-1-yl)Sulfonyl)Phenyl)Acetamide
  • Structure : Includes a dihydroimidazole sulfonyl group.
  • Relevance : The sulfonyl moiety improves solubility in aqueous media compared to the sulfanyl group in the target compound, which may influence pharmacokinetics .

Structural and Crystallographic Insights

While crystallographic data for the target compound is absent in the evidence, analogs (e.g., ) reveal:

  • Planar Amide Groups : Critical for hydrogen-bonding networks.
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 44.5–77.5° in dichlorophenyl derivatives) influence molecular packing and solubility .
  • Refinement Tools : Programs like SHELXL (used in ) enable precise structural determination, which could be applied to the target compound .

Biological Activity

The compound 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • An imidazole ring, which is known for various biological activities.
  • A sulfanyl group that may contribute to its reactivity and biological interactions.
  • An acetamidophenyl moiety that can enhance solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 0.85 µM to 6.75 µM against human lung cancer cell lines (A549, HCC827, NCI-H358) . The proposed mechanism involves:

  • DNA Binding : These compounds tend to bind within the minor groove of DNA, inhibiting critical enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : They may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural similarity to other benzimidazole derivatives suggests potential antimicrobial properties. Research indicates that certain imidazole derivatives possess broad-spectrum antibacterial activity. Compounds with similar structures demonstrated effectiveness against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in target cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound might interact with key signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies have examined the biological activity of structurally related compounds:

  • Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of imidazole derivatives on A549 lung cancer cells using MTS assays. The results indicated that certain derivatives significantly reduced cell viability at low concentrations (IC50 < 5 µM) .
  • Antimicrobial Efficacy : Another research effort focused on testing various imidazole-based compounds against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Activity Type
Compound AImidazole Derivative0.85Antitumor
Compound BBenzimidazole6.75Antitumor
Compound CSulfanyl Imidazole<5Antimicrobial

Q & A

Q. What industrial applications exist beyond pharmaceuticals?

  • Methodological Answer :
  • Material science : Test as a ligand for metal-organic frameworks (MOFs) using Zn(NO3_3)2_2 or Cu(OAc)2_2 .
  • Catalysis : Screen for Suzuki-Miyaura coupling activity using Pd nanoparticles stabilized by the compound .

Future Directions

Q. What are understudied research areas for this compound?

  • Methodological Answer :
  • Photodynamic therapy : Evaluate singlet oxygen generation using DPBF assays under UV irradiation .
  • Neuroinflammation : Test in microglial (BV2) cells for TNF-α suppression via ELISA .
  • High-throughput screening : Partner with facilities like NCATS to screen 10,000+ analogs for rare disease targets .

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